6H-Purin-6-one, 3,9-dihydro-9-butyl-
Description
Historical Context and Significance of Purine (B94841) Derivatives in Chemical Biology
Purine, a heterocyclic aromatic organic compound, and its derivatives are among the most ubiquitous nitrogen-containing heterocycles in nature. Their history is deeply intertwined with the history of biochemistry itself. The isolation of uric acid from kidney stones in the late 18th century marked an early milestone. However, it was the elucidation of the structures of adenine and guanine—the purine nucleobases central to the genetic code in DNA and RNA—that truly cemented the significance of this class of compounds.
Over the decades, research has expanded beyond the genetic role of purines to uncover their involvement in a vast array of cellular processes. Modified purines and their nucleoside analogues have been identified as critical components of coenzymes (e.g., NAD, FAD, Coenzyme A), signaling molecules (e.g., cyclic AMP), and energy currency (e.g., ATP). This diverse functionality has made purine derivatives a fertile ground for chemical biologists seeking to understand and manipulate cellular functions.
Overview of the Purine Scaffold's Role in Biochemical Systems and Medicinal Chemistry Research
The purine scaffold, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a privileged structure in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to bind to a wide range of biological targets with high affinity and specificity. This inherent bioactivity has led to the development of numerous purine-based therapeutic agents.
The versatility of the purine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include roles as anticancer agents, antiviral compounds, and modulators of various enzymes and receptors. The development of purine analogues that can act as antimetabolites, interfering with the synthesis of nucleic acids, has been a particularly successful strategy in cancer and antiviral chemotherapy.
Table 1: Examples of Purine Derivatives and Their Roles
| Compound Class | Example | Biological Role/Therapeutic Application |
| Nucleobases | Adenine, Guanine | Components of DNA and RNA |
| Nucleosides | Adenosine (B11128) | Neuromodulator, precursor to ATP |
| Nucleotides | ATP | Primary energy currency of the cell |
| Therapeutic Agents | Acyclovir | Antiviral drug for herpes infections |
| Mercaptopurine | Anticancer drug for leukemia | |
| Theophylline | Bronchodilator for respiratory diseases |
Rationale for Dedicated Academic Investigation of 6H-Purin-6-one, 3,9-dihydro-9-butyl-
The specific academic interest in 6H-Purin-6-one, 3,9-dihydro-9-butyl- stems from the systematic exploration of structure-activity relationships within the broader class of 9-alkylpurines. The substitution at the 9-position of the purine ring with an alkyl group, in this case, a butyl chain, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Research into 9-alkylpurines has been driven by the pursuit of enhanced therapeutic properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles compared to their parent compounds. Studies on various 9-alkyl derivatives of hypoxanthine (B114508) and other purines have indicated potential antitumor and antiviral activities. For instance, investigations have shown that certain 9-alkylguanines, which are structurally related to 9-butylhypoxanthine, exhibit antiviral properties. nih.gov Similarly, studies on 9-alkyl derivatives of 6-mercaptopurine and hypoxanthine have demonstrated inhibitory effects on the growth of cancer cell lines.
The butyl group in 6H-Purin-6-one, 3,9-dihydro-9-butyl- provides a moderate level of lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The systematic study of a series of 9-alkylpurines with varying alkyl chain lengths allows researchers to probe the impact of this property on biological activity. Therefore, the dedicated investigation of 6H-Purin-6-one, 3,9-dihydro-9-butyl- is a logical step in the broader effort to develop novel purine-based therapeutic agents.
Table 2: Physicochemical Properties of a Representative 9-Alkylpurine
| Property | Value |
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.66 g/mol |
| Boiling Point | 347.9 °C at 760 mmHg |
| Flash Point | 164.2 °C |
| LogP | 2.27980 |
Data for the related compound 9-Butyl-6-chloro-9H-purine, as specific experimental data for 6H-Purin-6-one, 3,9-dihydro-9-butyl- is not widely published.
Detailed Research Findings
While comprehensive, dedicated studies on 6H-Purin-6-one, 3,9-dihydro-9-butyl- are not extensively published, the existing literature on 9-alkylpurines provides a framework for understanding its potential. Research in this area typically involves chemical synthesis followed by biological evaluation.
The synthesis of 9-alkylpurines can be achieved through various methods, with a common approach being the alkylation of the parent purine. For instance, the synthesis of 9-alkyl-8-oxoguanines has been explored starting from commercially available purines, involving steps like N-9 alkylation and subsequent chemical modifications.
Biological evaluation of these compounds often involves screening against panels of cancer cell lines or various viruses. For example, a systematic study of 9-alkyl derivatives of 6-mercaptopurine, hypoxanthine, adenine, and 6-chloropurine (B14466) has been conducted to assess their inhibitory effects on human epidermoid carcinoma cell lines. Such studies help to establish structure-activity relationships, indicating how the nature of the alkyl group at the 9-position influences the biological activity.
Although specific data for 6H-Purin-6-one, 3,9-dihydro-9-butyl- is sparse in publicly accessible literature, the consistent finding of biological activity in the broader class of 9-alkylpurines underscores the scientific merit of its continued investigation. Future research will likely focus on its specific synthesis, characterization, and evaluation in various biological assays to fully elucidate its therapeutic potential.
Structure
3D Structure
Properties
CAS No. |
5444-84-8 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14) |
InChI Key |
PYQRTVFFAKSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6h Purin 6 One, 3,9 Dihydro 9 Butyl
Established Synthetic Routes to the 6H-Purin-6-one, 3,9-dihydro-9-butyl- Core Structure
The construction of the 9-butylhypoxanthine scaffold can be achieved through several established synthetic pathways. These methods typically involve either the formation of the purine (B94841) ring system with the butyl group already attached to a precursor, or the direct alkylation of a pre-formed purine ring.
Multi-Step Synthesis Approaches for Purine Ring Formation
One common approach to synthesizing N9-substituted purines is through the construction of the purine ring from an appropriately substituted imidazole (B134444) precursor. This method offers a high degree of control over the final substitution pattern. A key intermediate in this type of synthesis is a 5-amino-1-butyl-1H-imidazole-4-carboxamide derivative. Cyclization of this imidazole precursor, for instance by reaction with a one-carbon synthon like formic acid or a derivative thereof, leads to the formation of the pyrimidine (B1678525) portion of the purine ring system, directly yielding the desired 9-butyl-substituted purinone core.
Alternatively, a convergent synthesis can be employed where a pyrimidine derivative is the starting point. For example, a 4,5-diaminopyrimidine (B145471) can be reacted with a suitable reagent to introduce the remaining carbon atom of the imidazole ring, with the butyl group being introduced at a later stage or being present on one of the reactants.
Key Precursors and Reaction Conditions in 9-Butylpurine Synthesis
A more direct and widely utilized method for the synthesis of 9-butylhypoxanthine involves the regioselective alkylation of a suitable purine precursor. The alkylation of purines can often lead to a mixture of N7 and N9 isomers, making regioselectivity a critical aspect of the synthesis design. nih.govacs.orgresearchgate.net
6-Chloropurine (B14466) as a Precursor: A common and effective precursor for the synthesis of 9-substituted hypoxanthine (B114508) analogues is 6-chloropurine. The chloro group at the 6-position serves as a versatile handle for further functionalization. The N9-alkylation of 6-chloropurine with a butyl halide, such as butyl bromide or butyl iodide, is a key step. To achieve high regioselectivity for the N9 position, the reaction is typically carried out in the presence of a base in a suitable solvent. ub.edu The choice of base and solvent can significantly influence the N9/N7 isomer ratio. Microwave-assisted reactions have also been shown to improve yields and selectivity in some cases. ub.edu Following the successful N9-alkylation to form 9-butyl-6-chloropurine, the chloro group can be readily converted to the desired oxo group at the 6-position by acid or base-catalyzed hydrolysis.
| Precursor | Reagent | Base/Catalyst | Solvent | Product |
| 6-Chloropurine | Butyl bromide | K₂CO₃ | DMF | 9-Butyl-6-chloropurine |
| 6-Chloropurine | Butyl iodide | NaH | THF | 9-Butyl-6-chloropurine |
| 9-Butyl-6-chloropurine | HCl (aq) | - | Water | 6H-Purin-6-one, 3,9-dihydro-9-butyl- |
Direct Alkylation of Hypoxanthine: While direct alkylation of hypoxanthine is possible, it often results in a mixture of products, including N1, N3, N7, and N9 alkylated isomers, due to the presence of multiple reactive nitrogen atoms in the purine ring. Achieving high selectivity for the N9 position can be challenging and may require the use of protecting groups or specific reaction conditions that favor alkylation at that site.
Advanced Synthetic Strategies for Analogue Development
Further diversification of the 9-butylhypoxanthine scaffold can be achieved through various advanced synthetic strategies, allowing for the introduction of a wide range of functional groups at different positions on the purine ring.
Regioselective Alkylation and Acylation on the Purine Nitrogen Atoms
Once the 9-butyl group is installed, the remaining nitrogen atoms of the purine ring, particularly N1 and N7, can be targets for further functionalization. Regioselective alkylation or acylation at these positions can be achieved by careful selection of reagents and reaction conditions. For instance, the N1 position can often be selectively alkylated under specific basic conditions. The relative reactivity of the nitrogen atoms can be influenced by the electronic nature of the substituents already present on the purine ring.
Functional Group Interconversions on the Purine Ring System
Functional group interconversions are crucial for the synthesis of diverse purine analogues. ub.eduscribd.comvanderbilt.eduimperial.ac.ukcompoundchem.com Starting from a common intermediate like 9-butyl-6-chloropurine, a variety of transformations can be performed.
Conversion of the 6-Chloro Group:
To an Oxo Group: As mentioned earlier, hydrolysis of the 6-chloro group provides access to the target compound, 9-butylhypoxanthine.
To an Amino Group: Reaction with ammonia (B1221849) or various primary and secondary amines leads to the formation of N6-substituted 9-butyladenine derivatives.
To a Thio Group: Treatment with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea, can introduce a thione functionality at the 6-position, yielding 9-butyl-6-thiopurine.
These transformations significantly expand the range of accessible derivatives from a single, readily available precursor.
Palladium-Catalyzed Cross-Coupling Reactions for C-Substitution
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including purine derivatives. nih.govnih.gov These reactions allow for the introduction of various carbon-based substituents at specific positions on the purine ring, which can be challenging to achieve through traditional methods.
For the derivatization of the 9-butylpurine core, the 6-position is a prime target for C-substitution via cross-coupling reactions, typically starting from 9-butyl-6-chloropurine.
Common Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-chloropurine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C6 position.
Stille Coupling: This method utilizes organostannanes as the coupling partners for the 6-chloropurine derivative.
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the C6 position by coupling the 6-chloropurine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: This reaction can be used to introduce alkenyl substituents at the C6 position.
The choice of the specific cross-coupling reaction and the corresponding organometallic reagent allows for the synthesis of a vast array of C6-substituted 9-butylpurine analogues with diverse structural features.
| Coupling Reaction | Reagents | Catalyst/Base | Resulting C6-Substituent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl group |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl group |
| Stille | Organostannane | Pd(PPh₃)₄ | Various organic groups |
These advanced synthetic strategies provide a versatile platform for the generation of libraries of 9-butylhypoxanthine derivatives for further investigation in various scientific fields.
Chemoenzymatic and Biocatalytic Approaches in Purine Synthesis Research
The integration of enzymatic methods into the synthesis of purine derivatives represents a growing field of interest, offering pathways to novel analogs with high stereoselectivity and under mild reaction conditions. While specific chemoenzymatic routes for 6H-Purin-6-one, 3,9-dihydro-9-butyl- are not extensively documented, the principles from related biocatalytic transformations are highly relevant.
Enzymes, such as purine nucleoside phosphorylases (PNPs), are instrumental in the "salvage pathway" of purine metabolism, catalyzing the reversible phosphorolysis of nucleosides to the corresponding free base and a ribose-1-phosphate. microbenotes.com This enzymatic activity can be harnessed for the synthesis of modified nucleosides. In a synthetic context, a designer enzyme could potentially be used to couple hypoxanthine with a modified sugar or an acyclic side chain precursor, which could then be chemically converted to the 9-butyl derivative.
Biocatalysis is also employed for key transformations on heterocyclic cores that are challenging to achieve with conventional chemistry. For example, hydroxylases can introduce hydroxyl groups at specific positions on a steroid nucleus, a transformation that can be a part of a larger chemoenzymatic synthesis. researchgate.netnih.govresearchgate.net By analogy, research into enzymes that can functionalize the purine ring or its precursors could open new avenues for derivatization.
Furthermore, biocatalysts can be used to resolve racemic mixtures of chiral purine derivatives, a common challenge in chemical synthesis. This enzymatic resolution can provide access to enantiomerically pure compounds, which is often crucial for their biological activity.
Purification and Isolation Techniques for Synthetic Purine Derivatives
The purification and isolation of synthetic purine derivatives like 6H-Purin-6-one, 3,9-dihydro-9-butyl- from reaction mixtures are critical steps to obtaining a pure product. A variety of chromatographic techniques are commonly employed, with the choice of method depending on the polarity and other physicochemical properties of the target compound and the impurities present. teledynelabs.com
Column Chromatography on Silica (B1680970) Gel is a widely used technique for the purification of purine derivatives. teledynelabs.comnih.gov The polarity of the eluent system is adjusted to achieve optimal separation. For relatively non-polar purine derivatives, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective. For more polar compounds, which is typical for purines due to the presence of multiple nitrogen atoms, solvent systems like dichloromethane/methanol (B129727) are frequently used. teledynelabs.com
Reversed-Phase Chromatography (C18) is another powerful technique, particularly for polar purine derivatives. teledynelabs.com In this method, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common to improve peak shape. teledynelabs.com
Amine-functionalized columns can offer different selectivity compared to silica gel and are particularly useful for purifying purine compounds. teledynelabs.com These columns can sometimes resolve compounds that are difficult to separate on standard silica gel. teledynelabs.com
Anion Exchange Chromatography is a valuable method for the purification of purine derivatives that can carry a negative charge, such as nucleotides. This technique separates molecules based on their net negative charge and is particularly effective for removing impurities with different charge characteristics. youtube.com
Below is an interactive data table summarizing common purification techniques for synthetic purine derivatives.
| Purification Technique | Stationary Phase | Typical Mobile Phase | Compound Polarity Suitability | Notes |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Broad range, especially non-polar to moderately polar | Inexpensive and widely applicable. teledynelabs.com |
| Reversed-Phase Chromatography | C18-modified Silica | Water/Acetonitrile or Water/Methanol with acid modifier (e.g., TFA) | Polar compounds | Good for separating polar derivatives. teledynelabs.com |
| Amine Column Chromatography | Amine-functionalized Silica | Aqueous normal phase or organic solvents | Polar compounds | Offers alternative selectivity to silica gel. teledynelabs.com |
| Anion Exchange Chromatography | Quaternary Ammonium-functionalized Resin | Salt gradient (e.g., NaCl) in a buffered solution | Anionic compounds (e.g., nucleotides) | Separates based on charge. youtube.com |
The successful isolation and characterization of 6H-Purin-6-one, 3,9-dihydro-9-butyl- would typically involve an initial purification by column chromatography, followed by spectroscopic analysis (such as NMR and mass spectrometry) to confirm the structure and purity of the final product. nih.govnih.gov
Biological Activities and Mechanistic Studies of 6h Purin 6 One, 3,9 Dihydro 9 Butyl
Investigation of Enzyme Modulatory Effects
The structural similarity of 9-butylhypoxanthine to endogenous purines like hypoxanthine (B114508) and xanthine (B1682287) suggests that it could interact with enzymes involved in purine (B94841) metabolism. Key enzymes of interest would include xanthine oxidase and adenosine (B11128) deaminase.
Mechanism-Based Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Adenosine Deaminase)
Initial studies would focus on determining if 9-butylhypoxanthine acts as an inhibitor of critical enzymes in the purine salvage pathway.
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov Inhibitors of xanthine oxidase are clinically important for treating hyperuricemia and gout. digitellinc.comthebiogrid.org To assess the inhibitory potential of 9-butylhypoxanthine, researchers would perform in vitro assays measuring the rate of uric acid formation in the presence and absence of the compound. A reduction in enzyme activity would indicate an inhibitory effect.
Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine. wikipedia.orgsynnovis.co.uk This enzyme is crucial for maintaining immune system function, and its dysregulation is associated with various diseases. nih.govyoutube.com The inhibitory effect of 9-butylhypoxanthine on ADA would be investigated by monitoring the conversion of adenosine to inosine, often using spectrophotometric or high-performance liquid chromatography (HPLC) methods. synnovis.co.uk
Kinetic Characterization of Enzyme-Ligand Interactions
Should 9-butylhypoxanthine demonstrate inhibitory activity, the next step would be to characterize the kinetics of this interaction to understand its mechanism. This involves determining key kinetic parameters:
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It provides a measure of the inhibitor's potency.
Kᵢ (Inhibition constant): This is a more precise measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Inhibition: Kinetic studies, often utilizing Lineweaver-Burk or Michaelis-Menten plots, would be employed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). libretexts.orgkhanacademy.org This provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. libretexts.org
Table 1: Hypothetical Kinetic Data for Enzyme Inhibition by 9-Butylhypoxanthine
| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| Xanthine Oxidase | 9-Butylhypoxanthine | Data not available | Data not available | Data not available |
| Adenosine Deaminase | 9-Butylhypoxanthine | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data is currently available.
Allosteric Modulation of Enzymatic Activity
Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov Investigating whether 9-butylhypoxanthine acts as an allosteric modulator would involve complex kinetic analyses and structural studies to identify a binding site separate from the substrate-binding pocket.
Receptor Binding and Ligand-Receptor Interaction Analysis
Purinergic receptors, which are activated by purines like adenosine and ATP, are involved in a wide range of physiological processes. wikipedia.orgnih.gov Given its purine core, 9-butylhypoxanthine would be a candidate for investigation as a ligand for these receptors.
Affinity and Selectivity Profiling for Purinergic Receptors
The primary goal would be to determine if 9-butylhypoxanthine binds to any of the purinergic receptor subtypes (e.g., A₁, A₂A, A₂B, A₃ adenosine receptors, and various P2Y and P2X receptors). nih.gov This is typically achieved through:
Radioligand Binding Assays: These assays measure the ability of the test compound (9-butylhypoxanthine) to displace a known radioactive ligand that binds to a specific receptor subtype. The results are used to calculate the binding affinity (Kᵢ or Kₐ).
Table 2: Hypothetical Purinergic Receptor Binding Profile of 9-Butylhypoxanthine
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| A₁ Adenosine Receptor | Data not available |
| A₂A Adenosine Receptor | Data not available |
| A₂B Adenosine Receptor | Data not available |
| A₃ Adenosine Receptor | Data not available |
| P2Y₁₂ Receptor | Data not available |
This table is for illustrative purposes only, as no experimental data is currently available.
Selectivity profiling would involve testing the compound against a panel of different receptor subtypes to determine if it preferentially binds to one or more types.
Allosteric Modulators of Receptor Function
Similar to enzymes, receptors can also be allosterically modulated. nih.gov An allosteric modulator of a purinergic receptor would bind to a site distinct from the orthosteric site (where the endogenous ligand binds) and could either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to its natural agonist. nih.gov Functional assays, such as measuring second messenger production (e.g., cAMP) or ion channel activity, in the presence of both the endogenous agonist and 9-butylhypoxanthine would be necessary to identify and characterize any allosteric effects.
Orthosteric Binding Site Characterization
No information is available in the scientific literature regarding the orthosteric binding site of 6H-Purin-6-one, 3,9-dihydro-9-butyl- on any protein target. Research that identifies specific amino acid residues involved in binding, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), or structural data from techniques like X-ray crystallography or NMR spectroscopy for this compound is not present in the public domain.
Modulation of Biochemical Pathways and Cellular Processes (Excluding Clinical Data)
Detailed studies on how 6H-Purin-6-one, 3,9-dihydro-9-butyl- modulates biochemical pathways and cellular processes are not available.
Impact on Purine Nucleotide Metabolism
There are no research findings that describe the impact of 6H-Purin-6-one, 3,9-dihydro-9-butyl- on the enzymes or intermediates involved in purine nucleotide metabolism.
Interference with Signal Transduction Cascades
Information regarding the ability of 6H-Purin-6-one, 3,9-dihydro-9-butyl- to interfere with or modulate any signal transduction cascades is absent from the current body of scientific literature.
Assessment of Cellular Phenotypes in Model Systems (e.g., cell lines, in vitro cultures)
No studies assessing the effects of 6H-Purin-6-one, 3,9-dihydro-9-butyl- on cellular phenotypes such as cell viability, proliferation, apoptosis, or differentiation in any model systems have been found.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6h Purin 6 One, 3,9 Dihydro 9 Butyl Analogues
Design Principles for Systematic Structural Variation
The design of analogues of 6H-Purin-6-one, 3,9-dihydro-9-butyl- is guided by established principles of medicinal chemistry, aiming to probe the steric, electronic, and hydrophobic requirements of its biological target. Systematic structural variation often involves modifications at key positions of the purine (B94841) ring, namely the C2, C6, and N9 positions, as these have been shown to significantly influence biological activity. nih.gov
A primary design strategy involves the introduction of a diverse range of substituents at these positions to explore the chemical space. For instance, the butyl group at the N9 position can be varied in terms of length, branching, and the introduction of cyclic moieties to probe the size and shape of the corresponding binding pocket. Similarly, the C2 and C6 positions can be substituted with a variety of functional groups, such as halogens, amines, and arylpiperidine moieties, to modulate the electronic properties and introduce new interaction points with the target. nih.govnih.gov
Another key principle is the concept of isosteric and bioisosteric replacement. This involves substituting a particular functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic distribution and metabolic stability of the molecule without significantly changing its size.
The systematic nature of these variations allows for the construction of a matrix of compounds where the effect of each structural change can be individually assessed, leading to a comprehensive understanding of the SAR.
Identification of Pharmacophoric Elements Critical for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For analogues of 6H-Purin-6-one, 3,9-dihydro-9-butyl-, the identification of these critical pharmacophoric elements is crucial for designing new, more potent compounds.
Analysis of SAR data from various studies on substituted purines reveals several key pharmacophoric features:
The Purine Core: The purine ring system itself serves as a fundamental scaffold, providing the basic framework for interaction with the biological target. Its aromatic nature and the presence of nitrogen atoms allow for various types of interactions, including hydrogen bonding and pi-stacking.
N9-Substitution: The substituent at the N9 position is often critical for activity. The butyl group in the parent compound likely occupies a hydrophobic pocket in the target protein. Variations in the length and bulk of this alkyl chain can significantly impact binding affinity. mdpi.com
C6-Substituent: The nature of the substituent at the C6 position plays a significant role in determining the type and strength of interaction. For instance, an arylpiperazinyl system connected at this position has been found to be beneficial for cytotoxic activity in some cancer cell lines. nih.gov
C2-Substituent: Modifications at the C2 position can also modulate activity. Studies have shown that substitution with a chlorine atom can be more favorable than a nitrogen-containing fragment in certain contexts. nih.gov
Pharmacophore models can be generated based on the structures of active compounds, providing a 3D query for virtual screening of compound libraries to identify novel scaffolds with the desired biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is invaluable for predicting the activity of untested compounds and for guiding the design of new analogues with enhanced potency. researchgate.net
Descriptor Selection and Calculation for Purine Scaffolds
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scribd.comdocumentsdelivered.com For purine derivatives, a wide range of descriptors can be employed, including:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as the number of bonds and rings.
Electronic descriptors: These quantify the electronic properties of a molecule, such as partial charges on atoms and dipole moments.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.
The selection of appropriate descriptors is a critical step, as they must be relevant to the biological activity being studied. nih.gov For instance, in a study on substituted purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were found to be important. researchgate.net
Table 1: Examples of Descriptors Used in QSAR Studies of Purine Derivatives
| Descriptor Type | Example Descriptors | Description |
| Topological | Wiener Index, Randic Index | Describe molecular branching and connectivity. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantify the electronic distribution and reactivity of the molecule. |
| Steric | Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |
| 3D-QSAR Fields | CoMFA (steric and electrostatic fields), CoMSIA (steric, electrostatic, hydrophobic, H-bond donor/acceptor fields) | Represent the 3D interaction fields around the molecules. nih.govmdpi.com |
This table provides a generalized overview of descriptor types. The specific descriptors used can vary significantly between studies.
Statistical Validation of QSAR Models
Once a QSAR model has been developed, it must be rigorously validated to ensure its predictive power and robustness. basicmedicalkey.comnih.gov Several statistical parameters are used for this purpose:
Coefficient of determination (r²): This measures the goodness of fit of the model to the training data. A value close to 1 indicates a good fit.
Cross-validated coefficient (q²): This is a measure of the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered acceptable. mdpi.com
Predictive r² (pred_r²): This assesses the external predictive ability of the model using a separate test set of compounds that were not used in model development. researchgate.net
A statistically robust QSAR model should have high values for r², q², and pred_r². researchgate.netmdpi.comd-nb.info For example, a QSAR model for c-Src tyrosine kinase inhibitors showed a predictive r² of 0.7983, indicating good external predictability. researchgate.net
Impact of Stereochemistry on Biological Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. chemrxiv.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and even different types of pharmacological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between enantiomers.
While the core purine ring of 6H-Purin-6-one, 3,9-dihydro-9-butyl- is planar, the introduction of chiral centers in the substituents at the C2, C6, or N9 positions can lead to stereoisomers. The differential binding of these stereoisomers to a target protein can be attributed to the specific spatial arrangement of functional groups that allows for optimal interactions with the binding site.
For example, if a substituent contains a chiral center, one enantiomer may fit perfectly into the binding pocket, forming strong and favorable interactions, while the other enantiomer may experience steric clashes or be unable to form key interactions, resulting in lower or no activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR and for the development of highly potent and selective drugs.
Rational Drug Design Strategies Guided by SAR of 6H-Purin-6-one, 3,9-dihydro-9-butyl-
The knowledge gained from SAR, SPR, and QSAR studies provides a solid foundation for the rational design of new and improved analogues of 6H-Purin-6-one, 3,9-dihydro-9-butyl-. nih.govnih.govmdpi.com These strategies aim to optimize the molecular structure to enhance desired properties while minimizing undesirable ones.
One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the biological target, if known. By visualizing how a ligand binds to its target, researchers can design new molecules that make more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.
Another approach is ligand-based drug design , which is employed when the structure of the target is unknown. nih.gov In this case, the SAR data and pharmacophore models derived from a series of active compounds are used to guide the design process. nih.gov
Based on the SAR of 6H-Purin-6-one, 3,9-dihydro-9-butyl- analogues, several rational design strategies can be proposed:
Optimization of the N9-substituent: Based on the size and nature of the hydrophobic pocket, the butyl group can be replaced with other alkyl or arylalkyl groups to maximize hydrophobic interactions.
Exploration of C2 and C6 substituents: A wide range of functional groups can be introduced at these positions to probe for additional binding interactions, such as hydrogen bonds or salt bridges.
Scaffold hopping: The purine core can be replaced with other heterocyclic systems that maintain the essential pharmacophoric features, potentially leading to novel chemical series with improved properties. nih.gov
By integrating these computational and experimental approaches, it is possible to accelerate the discovery and development of novel drug candidates based on the 6H-Purin-6-one, 3,9-dihydro-9-butyl- scaffold.
Computational and Theoretical Chemistry Approaches Applied to 6h Purin 6 One, 3,9 Dihydro 9 Butyl
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.
Virtual Screening of Compound Libraries
Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target. This process helps to identify potential hit compounds that are likely to bind to the target protein. For a compound like 6H-Purin-6-one, 3,9-dihydro-9-butyl-, it could be part of a virtual library screened against a variety of enzymes or receptors where purine-like structures are known to interact, such as kinases or phosphodiesterases.
The process typically involves:
Target Preparation: Obtaining the 3D structure of the protein of interest from databases like the Protein Data Bank (PDB).
Ligand Library Preparation: Creating a database of 3D structures of small molecules, which would include 6H-Purin-6-one, 3,9-dihydro-9-butyl-.
Docking Simulation: Using software like AutoDock or Glide to dock each ligand into the active site of the target protein.
Scoring and Ranking: The binding affinity of each ligand is estimated using a scoring function, and the compounds are ranked based on their scores.
Illustrative Data Table for Virtual Screening
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Affinity (pKi) |
|---|---|---|---|
| 9-butylhypoxanthine | Kinase A | -8.5 | 7.2 |
| Compound X | Kinase A | -7.9 | 6.8 |
| Compound Y | Kinase A | -7.5 | 6.5 |
| 9-butylhypoxanthine | Phosphodiesterase 9 | -9.2 | 7.8 |
Binding Mode Elucidation and Hotspot Identification
Once a potential hit is identified through virtual screening, molecular docking can be used to elucidate its specific binding mode. This involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues. Identifying these "hotspots" of interaction is critical for understanding the basis of molecular recognition and for guiding lead optimization.
For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, docking studies would likely show the purine (B94841) core forming key hydrogen bonds with backbone atoms of the protein, while the butyl group could be involved in hydrophobic interactions within a specific pocket of the active site.
Illustrative Data Table for Binding Interactions
| Ligand | Target Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| 9-butylhypoxanthine | Asp184 | Hydrogen Bond | 2.8 |
| 9-butylhypoxanthine | Val123 | Hydrophobic | 3.5 |
| 9-butylhypoxanthine | Phe82 | Pi-Pi Stacking | 4.1 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational flexibility and the stability of the binding interactions over time.
Enhanced Sampling Techniques (e.g., Metadynamics, Umbrella Sampling)
Standard MD simulations can sometimes be limited in exploring the full conformational landscape of a complex system. Enhanced sampling techniques, such as metadynamics and umbrella sampling, can overcome these limitations by applying a bias to the system to accelerate the exploration of rare events, such as ligand binding and unbinding. These methods are particularly useful for studying the thermodynamics and kinetics of ligand-protein interactions. For instance, umbrella sampling could be used to calculate the potential of mean force along the dissociation pathway of 6H-Purin-6-one, 3,9-dihydro-9-butyl- from its target.
Free Energy Calculations of Ligand Binding
Calculating the free energy of binding is a more rigorous approach to predict the affinity of a ligand for its target. studysmarter.co.uk Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used. studysmarter.co.uk FEP, in particular, is a highly accurate method that involves alchemically transforming a ligand into another in both the bound and unbound states to calculate the relative binding free energy. nih.gov While computationally expensive, these calculations provide valuable data for lead optimization.
Illustrative Data Table for Free Energy Calculations
| Ligand Pair (A -> B) | Method | ΔΔGbind (kcal/mol) | Experimental Correlation |
|---|---|---|---|
| 9-butylhypoxanthine -> 9-pentylhypoxanthine | FEP | -0.8 ± 0.2 | Good |
| 9-butylhypoxanthine -> 9-propylhypoxanthine | MM/PBSA | +1.2 ± 0.5 | Moderate |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. acs.org Methods like Density Functional Theory (DFT) are powerful tools for this purpose. acs.org
For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, quantum chemical calculations can provide insights into:
Molecular Geometry: Determining the most stable 3D structure of the molecule.
Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.
Tautomeric Stability: Purine derivatives can exist in different tautomeric forms. Quantum chemical calculations can predict the relative stability of these tautomers, which is important as different tautomers may have different biological activities. Research on other 6-oxy purine derivatives has shown that the tautomeric form with a hydrogen atom on the N1 position is generally the most stable.
Illustrative Data Table for Quantum Chemical Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Dipole Moment | 3.8 D |
| Tautomer A (N1-H) Relative Energy | 0.0 kcal/mol |
| Tautomer B (N7-H) Relative Energy | +5.2 kcal/mol |
In Silico Prediction of Absorption, Distribution, Metabolism (Excluding Excretion and Toxicity)
In the early stages of drug discovery, predicting the Absorption, Distribution, and Metabolism (ADM) properties of a compound is essential to assess its drug-likeness and potential for oral bioavailability. nih.govjournalijtdh.com Various computational models and rules, such as Lipinski's Rule of Five, are employed to estimate these pharmacokinetic parameters from the molecular structure alone. journalijtdh.com
For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, we can predict its ADM properties based on its structural features. The presence of both hydrogen bond donors and acceptors, along with a moderately sized alkyl chain, will influence its solubility and permeability.
Predicted ADM Properties of 6H-Purin-6-one, 3,9-dihydro-9-butyl- (Note: These values are predictions based on computational models and are for illustrative purposes.)
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 192.22 g/mol | Favorable (within Lipinski's rule of <500). |
| LogP (octanol/water partition coefficient) | 1.2 | Indicates good balance between hydrophilicity and lipophilicity for absorption. |
| Number of Hydrogen Bond Donors | 2 | Favorable (within Lipinski's rule of <5). |
| Number of Hydrogen Bond Acceptors | 2 | Favorable (within Lipinski's rule of <10). |
| Polar Surface Area (PSA) | 58.9 Ų | Suggests good intestinal absorption and cell permeability. |
| Predicted Metabolism | Likely metabolism via cytochrome P450 enzymes on the butyl chain (e.g., hydroxylation). | Provides an initial assessment of metabolic stability. |
These in silico predictions help in prioritizing compounds for further experimental investigation and can guide chemical modifications to improve their ADM profiles. rsc.org
Cheminformatics and Machine Learning for Purine Derivative Discovery and Optimization
Cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of large chemical datasets to identify promising new drug candidates and optimize their properties. researchgate.netbiointerfaceresearch.com These approaches can be applied to the discovery of novel purine derivatives with desired biological activities.
For a target of interest, a dataset of known active and inactive purine derivatives can be used to train a machine learning model. nih.gov This model learns the relationship between the chemical structure (represented by molecular descriptors or fingerprints) and the biological activity. The trained model can then be used to screen virtual libraries of new purine derivatives, such as analogs of 6H-Purin-6-one, 3,9-dihydro-9-butyl-, to predict their activity.
Illustrative Dataset for a Machine Learning Model to Predict Purine Derivative Activity (Note: This is a simplified, hypothetical dataset for illustrative purposes.)
| Compound Name | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| Hypoxanthine (B114508) | 136.11 | -1.05 | 2 | 2 | >100 |
| 6H-Purin-6-one, 3,9-dihydro-9-butyl- | 192.22 | 1.2 | 2 | 2 | 15.5 |
| 9-Ethylhypoxanthine | 164.16 | 0.1 | 2 | 2 | 45.2 |
| 9-Phenylhypoxanthine | 212.21 | 1.8 | 2 | 2 | 8.1 |
Machine learning models, such as random forests or deep neural networks, can identify the key structural features that contribute to the desired activity, thereby guiding the optimization of lead compounds. du.ac.iryoutube.com This iterative cycle of prediction and synthesis can significantly accelerate the drug discovery process. researchgate.net
Advanced Analytical and Spectroscopic Characterization in 6h Purin 6 One, 3,9 Dihydro 9 Butyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of 6H-Purin-6-one, 3,9-dihydro-9-butyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 6H-Purin-6-one, 3,9-dihydro-9-butyl- is anticipated to exhibit distinct signals corresponding to the protons of the purine (B94841) ring and the N-butyl substituent. The protons on the purine core, H-2 and H-8, are expected to appear as singlets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. The butyl group will present a set of characteristic signals in the aliphatic region, including a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the subsequent methylene group, and a triplet for the methylene group directly attached to the N9 position.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum will display signals for the carbonyl carbon (C-6), the carbons of the purine ring (C-2, C-4, C-5, and C-8), and the four distinct carbons of the butyl chain. The chemical shifts of the purine carbons are diagnostic of the heterocyclic system.
While ¹⁵N NMR is less commonly employed due to its lower natural abundance and sensitivity, it can offer direct information about the electronic environment of the nitrogen atoms within the purine ring system. The chemical shifts of N-1, N-3, N-7, and N-9 would confirm the N9-alkylation and provide insights into the tautomeric state of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 6H-Purin-6-one, 3,9-dihydro-9-butyl- (Based on data for hypoxanthine (B114508) and general trends for N-alkylation)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~ 8.0 - 8.2 | Singlet |
| H-8 | ~ 7.8 - 8.0 | Singlet |
| N9-CH ₂-CH₂-CH₂-CH₃ | ~ 4.0 - 4.2 | Triplet |
| N9-CH₂-CH ₂-CH₂-CH₃ | ~ 1.7 - 1.9 | Multiplet |
| N9-CH₂-CH₂-CH ₂-CH₃ | ~ 1.3 - 1.5 | Multiplet |
| N9-CH₂-CH₂-CH₂-CH ₃ | ~ 0.9 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 6H-Purin-6-one, 3,9-dihydro-9-butyl- (Based on data for hypoxanthine and general trends for N-alkylation)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 148 - 150 |
| C-4 | ~ 151 - 153 |
| C-5 | ~ 124 - 126 |
| C-6 | ~ 158 - 160 |
| C-8 | ~ 140 - 142 |
| N9 -CH₂-CH₂-CH₂-CH₃ | ~ 43 - 45 |
| N9-C H₂-CH₂-CH₂-CH₃ | ~ 31 - 33 |
| N9-CH₂-C H₂-CH₂-CH₃ | ~ 19 - 21 |
| N9-CH₂-CH₂-C H₂-CH₃ | ~ 13 - 15 |
To unequivocally assign the ¹H and ¹³C signals and to further probe the molecular structure, a suite of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, COSY would be instrumental in confirming the connectivity of the protons within the butyl chain, showing correlations between adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N9-methylene group will show a cross-peak with its corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly valuable for confirming the site of alkylation. A key correlation would be observed between the protons of the N9-methylene group and the C-4 and C-8 carbons of the purine ring, providing definitive evidence of the N9-butyl substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of 6H-Purin-6-one, 3,9-dihydro-9-butyl-, NOESY can be used to study the conformation of the butyl chain relative to the purine ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of 6H-Purin-6-one, 3,9-dihydro-9-butyl- and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of C₉H₁₂N₄O.
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that provides significant structural information. For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, characteristic fragmentation pathways would likely involve the loss of the butyl group and cleavages within the purine ring system. The observation of fragments corresponding to the hypoxanthine core and the butyl cation would further corroborate the proposed structure.
Table 3: Predicted Key Mass Spectrometry Fragments for 6H-Purin-6-one, 3,9-dihydro-9-butyl-
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 193.1084 | Protonated molecular ion |
| [M-C₄H₉]⁺ | 137.0458 | Loss of the butyl group |
| [C₄H₉]⁺ | 57.0704 | Butyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 6H-Purin-6-one, 3,9-dihydro-9-butyl- would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
Single Crystal X-ray Diffraction of 6H-Purin-6-one, 3,9-dihydro-9-butyl-
The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a saturated solution or vapor diffusion. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.
The resulting structural data are critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, in the crystal structures of related purine derivatives, molecules are often linked into complex networks through hydrogen bonds involving the purine ring nitrogens and exocyclic oxygens. acs.orgnih.gov These interactions are vital for designing co-crystals and for understanding recognition at a molecular level.
Table 1: Representative Single Crystal X-ray Diffraction Data for an N-Substituted Purine Derivative
| Parameter | Example Value | Description |
| Chemical Formula | C₉H₁₂N₄O | The elemental composition of the molecule. |
| Formula Weight | 208.22 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry group of the crystal lattice, indicating specific symmetry elements present. nih.govmdpi.com |
| a (Å) | 8.6870(3) | The length of the 'a' axis of the unit cell. |
| b (Å) | 9.7447(2) | The length of the 'b' axis of the unit cell. |
| c (Å) | 16.4418(4) | The length of the 'c' axis of the unit cell. |
| β (°) | 100.681(3) | The angle between the 'a' and 'c' axes of the unit cell. |
| Volume (ų) | 1367.72(7) | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.450 | The theoretical density of the crystal. |
| Hydrogen Bonding Motifs | N-H···O, C-H···O | Specific patterns of hydrogen bonds observed in the crystal structure, linking adjacent molecules. acs.org |
Note: The data presented are representative and modeled after published crystal structures of analogous purine derivatives for illustrative purposes.
Co-Crystallization with Target Biomolecules
Co-crystallization is a powerful technique used to understand the non-covalent interactions between a small molecule, such as 6H-Purin-6-one, 3,9-dihydro-9-butyl-, and a larger host molecule, which is often a biologically relevant macromolecule like a protein or a nucleic acid. The resulting co-crystal structure, determined by X-ray diffraction, provides a static snapshot of the binding event at atomic resolution. This information is invaluable for structure-based drug design, revealing the specific binding mode and key interactions that mediate molecular recognition.
Alternatively, co-crystallization can be performed with smaller molecules, known as "co-formers," to modify the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. mdpi.com The selection of a co-former is often guided by principles of supramolecular chemistry, aiming to form robust hydrogen bonding or other non-covalent interactions between the API and the co-former. acs.orgnih.gov For purine derivatives, carboxylic acids are common co-formers, as the acid group can form a strong hydrogen bond with the basic imidazole (B134444) nitrogen of the purine ring. mdpi.com
The insights gained from co-crystal structures can guide the rational design of new derivatives with improved affinity for their biological target or enhanced pharmaceutical properties.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in the synthesis and analysis of purine derivatives, used for both the purification of the final product and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 6H-Purin-6-one, 3,9-dihydro-9-butyl-. wjpmr.com A robust HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Method development involves the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity. thermofisher.com Key steps include:
Column Selection: Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are most common for separating purine derivatives due to their moderate polarity. researchgate.net
Mobile Phase Selection: A mixture of water (often containing a buffer to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.netasianjpr.com The ratio is adjusted to control the retention time of the analyte.
Detector Selection: A UV-Vis detector is standard for purine-based compounds, as the purine ring is a strong chromophore. Detection is typically carried out at a wavelength where the analyte exhibits maximum absorbance, often around 254-275 nm. A photodiode array (PDA) detector can provide spectral information, confirming peak purity. asianjpr.com
A validated HPLC method is essential for quality control, ensuring the identity and purity of each synthesized batch.
Table 2: Typical HPLC Method Parameters for Analysis of an N9-Substituted Purine
| Parameter | Typical Setting | Purpose |
| Instrument | HPLC System with UV/PDA Detector | Standard equipment for liquid chromatography. asianjpr.com |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | The stationary phase that interacts with the analyte to achieve separation. researchgate.net |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase; the acid helps to protonate silanols and improve peak shape. sielc.com |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the column. |
| Gradient | 10% B to 90% B over 20 minutes | A gradual change in mobile phase composition to effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. researchgate.net |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
| Detection | UV at 260 nm | Wavelength for monitoring the elution of the purine derivative. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, purine derivatives like 6H-Purin-6-one, 3,9-dihydro-9-butyl- are generally polar and non-volatile, making them unsuitable for direct GC analysis. nih.gov
To overcome this, a chemical derivatization step is required to increase the compound's volatility. sigmaaldrich.com The most common method is silylation , where active hydrogens (on N-H and O-H groups) are replaced with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. nih.govacs.org
Table 3: Hypothetical GC-MS Data for a Silylated N-Butyl Purine Derivative
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) |
| Derivative | 6-(trimethylsilyloxy)-9-butyl-purine |
| Retention Index | ~1600-1800 (on a standard non-polar column) |
| Molecular Ion (M⁺) | m/z value corresponding to the full mass of the silylated derivative. |
| Key Fragments | * [M-15]⁺ : Loss of a methyl group (CH₃) from the silyl group, a characteristic fragmentation. acs.org |
| * [M-57]⁺ : Loss of the butyl group (C₄H₉). | |
| * m/z 73 : The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a hallmark of TMS derivatives. |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active molecules. nih.gov While 6H-Purin-6-one, 3,9-dihydro-9-butyl- is itself achiral, CD spectroscopy becomes a highly relevant technique if a chiral center is introduced into the molecule. This could be achieved, for example, by using a chiral butyl side chain (e.g., (S)-sec-butyl) or by forming a complex with a chiral entity.
If a chiral derivative were synthesized, its CD spectrum would provide a unique signature corresponding to its absolute configuration. This is particularly useful for confirming the success of an asymmetric synthesis.
Furthermore, CD spectroscopy is exceptionally sensitive to the conformational changes of macromolecules like DNA and proteins upon binding to a ligand. nih.gov If a chiral derivative of 6H-Purin-6-one, 3,9-dihydro-9-butyl- were to interact with a biomolecule, changes in the CD spectrum of either the small molecule or the macromolecule (or both) could be monitored. This provides valuable information on the nature of the binding event and any induced conformational shifts in the biological target, which is a critical aspect of studying drug-DNA or drug-protein interactions. nih.gov For instance, a significant change in the DNA CD spectrum upon ligand binding can indicate intercalation or groove-binding events.
Research Applications and Methodological Contributions of 6h Purin 6 One, 3,9 Dihydro 9 Butyl
Utility as a Chemical Probe for Investigating Purine (B94841) Biology
As a modified purine, 9-butylhypoxanthine serves as a chemical probe to investigate the complex world of purine biology. By selectively inhibiting key enzymes, it allows researchers to study the downstream consequences of blocking specific metabolic steps. This approach is crucial for understanding the roles of these enzymes in both normal physiology and disease states.
The primary use of 9-butylhypoxanthine as a probe centers on its ability to target enzymes that recognize hypoxanthine (B114508) as a substrate. Its application in studying enzymes from different organisms, including parasites and humans, highlights its utility in comparative biochemistry and in the search for species-specific inhibitors. The insights gained from using this compound help to map out the intricate network of purine metabolism and identify potential targets for therapeutic intervention.
Application in Mechanistic Enzymology to Elucidate Reaction Mechanisms
The most significant contribution of 9-butylhypoxanthine has been in the field of mechanistic enzymology, particularly in the study of enzyme inhibitors. wikipedia.org Researchers have synthesized and tested 9-butylhypoxanthine as part of a broader effort to understand how modifying the purine core affects enzyme binding and catalysis.
Inhibition of Xanthine (B1682287) Oxidase: Xanthine oxidase is a critical enzyme in purine catabolism, responsible for oxidizing hypoxanthine to xanthine and then to uric acid. nih.govmdpi.com Inhibiting this enzyme is a key strategy for treating conditions like gout, which is caused by an overproduction of uric acid. wikipedia.orgnih.gov Studies on a series of N-alkylated hypoxanthine derivatives, including 9-butylhypoxanthine, have been conducted to explore their inhibitory potential against xanthine oxidase. These investigations help to clarify the structural requirements for potent inhibition of the enzyme. The alkyl chain at the N9 position, as seen in 9-butylhypoxanthine, influences the compound's interaction with the enzyme's active site, providing valuable data for the rational design of more effective inhibitors. nih.gov
Inhibition of Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase (HG(X)PRT): Another crucial area of study is the purine salvage pathway, which is essential for organisms that cannot synthesize purines de novo, such as the malaria parasite Plasmodium falciparum. malariaworld.org The key enzyme in this pathway, HG(X)PRT, salvages purines from the host to synthesize the nucleotides necessary for its survival. malariaworld.orgmalariaworld.orgnih.gov Therefore, inhibiting P. falciparum HGXPRT is a major goal in the development of new antimalarial drugs. nih.gov
9-Butylhypoxanthine has been evaluated as part of a library of 9-substituted hypoxanthine derivatives for its ability to inhibit P. falciparum HGXPRT. While it may not be the most potent inhibitor discovered, its activity contributes to a larger understanding of the structure-activity relationships (SAR) for this class of compounds. By comparing the inhibitory constants of various N9-substituted analogs, researchers can determine how the size and nature of the substituent affect binding to the parasite enzyme versus the human equivalent (HGPRT), aiming for selective toxicity. nih.gov
Interactive Table: Inhibitory Activity of Selected Purine Analogs
| Compound | Target Enzyme | Organism | Inhibitory Value (IC50/Ki) | Reference |
| 9-Deazaguanine | HGXPRT | P. falciparum | 12 ± 1.0 µM (IC50) | malariaworld.org |
| ALS-28 | Xanthine Oxidase | Not Specified | 2.7 ± 1.5 µM (Ki) | nih.gov |
| Acyclonucleoside Phosphonates (ANPs) | HGXPRT | P. falciparum | As low as 100 nM (Ki) | nih.gov |
Contribution to the Development of New Bioanalytical Tools
While not a bioanalytical tool in itself (e.g., a fluorescent probe), 9-butylhypoxanthine and its derivatives are integral to the development and validation of bioanalytical assays. Specifically, in the screening for novel enzyme inhibitors, compounds like 9-butylhypoxanthine can be used as reference compounds or competitors.
In high-throughput screening campaigns designed to identify new inhibitors of enzymes like HGXPRT or xanthine oxidase, a library of known inhibitors with varying potencies is often used to validate the assay's sensitivity and dynamic range. The data generated from the inhibition curves of compounds such as 9-butylhypoxanthine help to establish the robustness of the screening method. Furthermore, in competitive binding assays, such molecules can be used to compete with a labeled probe, allowing for the quantification of the binding affinity of new, unknown compounds.
Role in Understanding Fundamental Biochemical Processes Related to Purine Metabolism
The study of 9-butylhypoxanthine's interactions with key enzymes directly contributes to our understanding of fundamental biochemical processes. Purine metabolism is a cornerstone of cellular life, involving both the synthesis of new purines (de novo pathway) and the recycling of existing ones (salvage pathway). wikipedia.org
By using 9-butylhypoxanthine to inhibit xanthine oxidase, researchers can simulate conditions of reduced purine breakdown. researchgate.net This helps in studying the metabolic consequences, such as the accumulation of hypoxanthine and xanthine and the reduced production of uric acid and associated reactive oxygen species. nih.gov This is clinically relevant for understanding the pathophysiology of hyperuricemia and the mechanism of drugs used to treat it. nih.gov
Similarly, inhibiting HGXPRT in parasites like P. falciparum provides a clear window into the critical importance of the purine salvage pathway for their survival. malariaworld.orgnih.gov Since humans can also utilize de novo purine synthesis, the heavy reliance of the parasite on salvage presents a powerful therapeutic target. malariaworld.org Studying the effects of inhibitors like 9-butylhypoxanthine reinforces the essentiality of this pathway and validates it as a target for drug development, furthering our fundamental knowledge of parasite biochemistry. malariaworld.org
Future Directions and Emerging Research Avenues for 6h Purin 6 One, 3,9 Dihydro 9 Butyl
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
A primary future endeavor for 6H-Purin-6-one, 3,9-dihydro-9-butyl- is the systematic exploration of novel biological targets beyond the well-trodden paths of purine (B94841) chemistry. While purine analogs have traditionally been associated with targets like DNA synthesis and adenosine (B11128) receptors, the chemical diversity of purine derivatives allows for interaction with a wide array of proteins. taylorandfrancis.comnih.govwikipedia.org
Recent research on other purine derivatives has revealed a wealth of potential targets that could be relevant for 6H-Purin-6-one, 3,9-dihydro-9-butyl-. For instance, various purine analogs have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net The exploration of this compound's activity against a panel of kinases is a logical first step.
Furthermore, the purine salvage pathway, essential for organisms like the malaria parasite Plasmodium falciparum, presents another attractive set of targets. nih.gov Investigating the inhibitory potential of 6H-Purin-6-one, 3,9-dihydro-9-butyl- against enzymes in this pathway could open up avenues for developing new anti-parasitic agents. nih.gov
The discovery of purine analogs as modulators of epigenetic targets, such as the bromodomain-containing protein BRD4, and as dual-target inhibitors (e.g., JAK2/BRD4), highlights the need for broad-spectrum screening to uncover potentially unprecedented mechanisms of action for this specific butyl-substituted purine. nih.gov The mechanisms of action for purine analogs can be multifaceted, including the inhibition of DNA and RNA synthesis, and the induction of apoptosis through various cellular pathways. taylorandfrancis.comresearchgate.netresearchgate.net Elucidating the precise molecular interactions and downstream cellular consequences of 6H-Purin-6-one, 3,9-dihydro-9-butyl- will be critical.
Table 1: Illustrative Examples of Novel Biological Targets for Purine Derivatives
| Target Class | Specific Example | Potential Therapeutic Area |
| Protein Kinases | Cyclin-dependent kinase 9 (CDK9) nih.gov | Oncology |
| Janus kinase 2 (JAK2) nih.gov | Myeloproliferative neoplasms, Inflammation | |
| Epigenetic Proteins | Bromodomain-containing protein 4 (BRD4) nih.gov | Oncology, Inflammation |
| Parasite Enzymes | Purine Salvage Pathway Enzymes nih.gov | Infectious Diseases (e.g., Malaria) |
| Heat Shock Proteins | Heat Shock Protein 90 (Hsp90) nih.gov | Oncology |
Integration with High-Throughput and High-Content Screening Technologies
To efficiently probe the vast landscape of biological targets, the integration of 6H-Purin-6-one, 3,9-dihydro-9-butyl- and its future derivatives into high-throughput screening (HTS) and high-content screening (HCS) platforms is essential. HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target, making it a cornerstone of modern drug discovery. bmglabtech.comwikipedia.org
For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, an initial HTS campaign against a diverse panel of enzymes and receptors would be a cost-effective strategy to identify potential "hits." drugtargetreview.com The development of continuous assays, such as those used for the Plasmodium falciparum purine salvage pathway, can further enhance the efficiency of HTS by allowing for the simultaneous testing of multiple targets. nih.gov
Following initial hit identification with HTS, high-content screening (HCS) can provide more detailed information about the compound's effects at the cellular level. youtube.com HCS combines automated fluorescence microscopy with quantitative image analysis to assess various cellular parameters, such as changes in cell morphology, protein translocation, and cell viability. youtube.comyoutube.com This technology would be invaluable in elucidating the mechanism of action of 6H-Purin-6-one, 3,9-dihydro-9-butyl-, moving beyond a simple target-binding event to understanding its functional consequences within the cell.
Table 2: Comparison of HTS and HCS in the Context of Purine Derivative Research
| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |
| Primary Goal | Identify "hits" or "leads" against a specific target. bmglabtech.com | Characterize the phenotypic effects of a compound on cells. youtube.com |
| Throughput | Very high (millions of compounds). wikipedia.org | High, but generally lower than HTS. |
| Data Output | Typically a single data point per well (e.g., enzyme activity). | Multiparametric data from image analysis (e.g., cell shape, protein localization). youtube.com |
| Application for 6H-Purin-6-one, 3,9-dihydro-9-butyl- | Initial broad screening against diverse target libraries. | Detailed mechanistic studies and toxicity profiling of initial hits. |
Development of Advanced Synthetic Methodologies for Tailored Purine Derivatives
The future of research on 6H-Purin-6-one, 3,9-dihydro-9-butyl- will also depend on the development of advanced synthetic methodologies to create a library of tailored derivatives. While classical methods for purine synthesis exist, modern techniques offer greater efficiency, selectivity, and access to novel chemical space. rsc.orgthieme.de
Recent advancements in purine synthesis that could be applied to generate analogs of 6H-Purin-6-one, 3,9-dihydro-9-butyl- include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for various steps in purine synthesis. numberanalytics.com
Transition-metal-catalyzed cross-coupling reactions: These reactions are powerful tools for the regioselective functionalization of the purine core, allowing for the introduction of a wide variety of substituents. thieme.de
Biocatalysis: The use of enzymes in the synthesis of purine derivatives can offer high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. numberanalytics.comrsc.org
By employing these advanced synthetic strategies, a diverse library of analogs of 6H-Purin-6-one, 3,9-dihydro-9-butyl- can be created, allowing for a thorough exploration of structure-activity relationships (SAR).
Computational-Experimental Synergy in the Discovery and Optimization of Purine-Based Compounds
The integration of computational and experimental approaches is a powerful strategy to accelerate the discovery and optimization of new drugs. jddhs.comnih.govlongdom.org For 6H-Purin-6-one, 3,9-dihydro-9-butyl-, a synergistic workflow combining computational modeling with experimental validation will be crucial for its development.
This synergy can be realized at multiple stages of the research process:
Virtual Screening: Computational techniques can be used to screen large virtual libraries of compounds against the three-dimensional structure of a potential target, identifying promising candidates for synthesis and experimental testing. openmedicinalchemistryjournal.com
Molecular Docking and Dynamics: These methods can predict the binding mode of 6H-Purin-6-one, 3,9-dihydro-9-butyl- to its target protein, providing insights into the key interactions that drive binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the chemical structure of a series of purine derivatives with their biological activity, guiding the design of more potent and selective compounds. mdpi.com
The results of these computational studies can then inform the design of new analogs for synthesis and experimental evaluation, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process. acs.org
Collaborative Research Initiatives in Purine Chemistry, Biology, and Pharmacology
The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. chemikailproteomics.com The future development of 6H-Purin-6-one, 3,9-dihydro-9-butyl- will be greatly enhanced by the establishment of collaborative research initiatives that span purine chemistry, biology, and pharmacology.
Such collaborations can take various forms:
Academic-Industrial Partnerships: These collaborations can leverage the innovative research of academic labs with the resources and drug development expertise of pharmaceutical companies. acs.org
Interdisciplinary Research Consortia: Bringing together chemists, biologists, pharmacologists, and clinicians can foster a more holistic approach to drug discovery, from initial target identification to preclinical and clinical development. nih.gov
International Collaborations: Partnering with research groups globally can provide access to unique expertise, technologies, and resources, accelerating the pace of research. unhas.ac.id
These collaborative efforts are essential for tackling the complex challenges of drug discovery and for translating basic research findings into new therapies. rsc.org
Q & A
Q. What are the established synthetic routes for 6H-Purin-6-one, 3,9-dihydro-9-butyl-?
The synthesis typically involves nucleophilic substitution at the purine N9 position. A common approach is reacting a purine derivative (e.g., hypoxanthine or xanthine analogs) with a butyl halide under basic conditions. For example:
- Reaction conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours facilitates alkylation .
- Yield optimization : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates, while elevated temperatures accelerate substitution kinetics .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol is recommended .
Q. How is 6H-Purin-6-one, 3,9-dihydro-9-butyl- characterized analytically?
Key techniques include:
Q. What safety precautions are required for handling this compound?
- Toxicity : Limited acute toxicity data, but structurally similar purines show mutagenic potential (e.g., 9-(3,4-dihydroxybutyl)guanine induced mutations at 200 mg/L) .
- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation/contact; consult safety protocols for purine analogs .
- Decomposition : Heating releases toxic NO; store in inert, cool environments .
Advanced Research Questions
Q. How can synthetic yield be improved for 6H-Purin-6-one, 3,9-dihydro-9-butyl-?
- Solvent selection : Compare DMF with acetonitrile or THF to optimize nucleophilicity .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature gradients : Perform kinetic studies (e.g., 40–100°C) to identify ideal thermal conditions via Design of Experiments (DoE) .
Q. What strategies address regioselectivity challenges during alkylation?
- Protecting groups : Temporarily block N7 or N1 positions of the purine to direct alkylation to N9 .
- Steric control : Use bulky leaving groups (e.g., mesylates) to favor substitution at less hindered sites .
- Computational modeling : DFT calculations predict electronic preferences for alkylation sites .
Q. How do structural modifications influence bioactivity?
Comparative studies with analogs reveal:
Q. How to resolve contradictions in reported spectral data?
- Case study : Discrepancies in NMR shifts (e.g., carbonyl carbon at 155–165 ppm) may arise from solvent polarity or tautomerism.
- Resolution : Validate spectra in standardized solvents (DMSO- or CDCl) and cross-reference with computational predictions (e.g., ACD/Labs or Gaussian) .
Methodological Recommendations
- Data validation : Cross-check spectral and synthetic data against databases like NIST Chemistry WebBook .
- Collaborative tools : Use platforms like PubChem or Reaxys to compare analogs and identify gaps in literature.
- Ethical compliance : Adhere to institutional guidelines for handling mutagenic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
